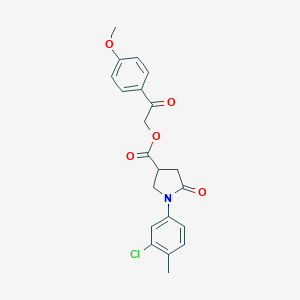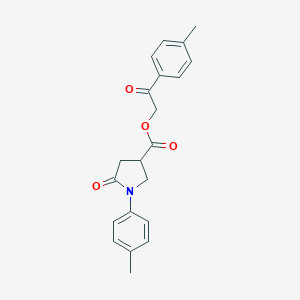
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown promise in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, indicating that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be used without harming cells or animals. However, one limitation is the lack of knowledge regarding its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, more studies are needed to determine its efficacy as an anti-cancer agent and to identify the specific pathways it targets. Finally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction yields the desired compound, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Nombre del producto |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H20ClNO5 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-3-6-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-7-17(27-2)8-5-14/h3-8,10,15H,9,11-12H2,1-2H3 |
Clave InChI |
KNFZBBMICVLDMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)










![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)
